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molecular formula C7H11N5O2 B134534 N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine CAS No. 252944-01-7

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

Cat. No. B134534
M. Wt: 197.19 g/mol
InChI Key: JNXKEBLSRILDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06989382B2

Procedure details

The starting material (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine is prepared in the following manner. A mixture of 2-amino-6-chloro-3-nitropyridine (65 g, 376 mmol), acetonitrile (400 ml), and ethylene diamine (500 ml) are stirred overnight (ca. 20 h) at 75–80° C. under argon. When the diamine is added, this reaction can become exothermic! The ethylene diamine is removed under reduced pressure, and then in vacuo (12 h). The completely dried material is suspended in 2M sodium hydroxide solution (500 ml) with vigorous stirring for 30 min. The solid is filtered. The yellow solid is suspended in water (500 ml) with vigorous stirring for 30 min., after which the solid is filtered. The water wash and filtration is repeated one more time to get rid of salts. The yellow solid is dried in vacuo. The crude yellow solid is triturated with ether (3×500 ml) and dried overnight in vacuo resulting in 59 g of 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in >99% purity.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>C(#N)C>[NH2:14][CH2:13][CH2:12][NH:15][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
are stirred overnight (ca. 20 h) at 75–80° C. under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this reaction
CUSTOM
Type
CUSTOM
Details
The ethylene diamine is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
in vacuo (12 h)
Duration
12 h
STIRRING
Type
STIRRING
Details
with vigorous stirring for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid is filtered
STIRRING
Type
STIRRING
Details
with vigorous stirring for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
after which the solid is filtered
WASH
Type
WASH
Details
The water wash
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
to get rid of salts
CUSTOM
Type
CUSTOM
Details
The yellow solid is dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude yellow solid is triturated with ether (3×500 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in 59 g of 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in >99% purity

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCCNC1=NC(=C(C=C1)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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